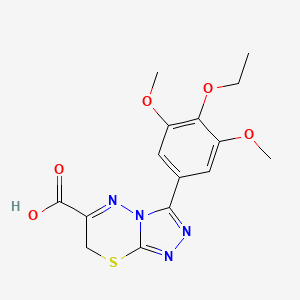

7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)-

Description

Key Structural Features:

- Triazole Ring : The 1,2,4-triazole component provides hydrogen-bonding capabilities through its nitrogen atoms, facilitating interactions with enzymatic active sites.

- Thiadiazine Ring : The sulfur atom in the thiadiazine moiety introduces lipophilicity, which can enhance membrane permeability.

- Carboxylic Acid Group : Positioned at C6, this group enables salt formation, improving aqueous solubility and allowing for prodrug strategies.

Table 1 : Comparative structural attributes of triazolothiadiazine derivatives

The synthetic accessibility of triazolothiadiazines further underscores their utility. Typical routes involve cyclocondensation reactions between 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol and carbonyl-containing substrates, followed by functionalization at C3 and C6. Recent advances have enabled the introduction of diverse aryl and alkyl groups at C3, allowing fine-tuning of pharmacokinetic and pharmacodynamic properties.

Significance of 3-(3,5-Dimethoxy-4-ethoxyphenyl) Substituent in Bioactive Molecules

The 3-(3,5-dimethoxy-4-ethoxyphenyl) group is a structurally distinct substituent that imparts unique electronic and steric properties to the triazolothiadiazine core. This trimethoxy-ethoxy substitution pattern on the phenyl ring is rarely observed in natural products but has been strategically employed in synthetic analogs to optimize target engagement.

Electronic Effects:

- Methoxy Groups : The two methoxy groups at C3' and C5' donate electron density via resonance, increasing the electron-rich character of the phenyl ring. This enhances π-π interactions with hydrophobic pockets in enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).

- Ethoxy Group : The ethoxy group at C4' introduces moderate steric bulk while maintaining solubility through its ether oxygen, which can participate in hydrogen bonding.

Table 2 : Impact of substituent electronic properties on enzyme inhibition

Steric and Conformational Considerations:

The ortho-dimethoxy substitution creates a rigid, planar conformation that aligns with the topology of enzyme active sites. Molecular docking studies on analogous triazolothiadiazines reveal that the 3,5-dimethoxy-4-ethoxyphenyl group occupies hydrophobic subpockets in AChE, with the ethoxy side chain extending into a solvent-exposed region. This balance between binding affinity and solubility is critical for oral bioavailability.

Case Study: Comparative Analysis with Simplified Analogs

Replacement of the 3,5-dimethoxy-4-ethoxyphenyl group with unsubstituted phenyl or mono-methoxy variants results in:

- 10- to 50-fold reduction in AChE inhibitory activity

- Loss of selectivity between MAO isoforms

- Decreased metabolic stability in hepatic microsomal assays

These findings underscore the necessity of the full substitution pattern for optimal bioactivity. The ethoxy group, in particular, mitigates the excessive hydrophobicity associated with trimethoxy substitution, as evidenced by improved logP values compared to analogs lacking this moiety.

Properties

CAS No. |

126598-34-3 |

|---|---|

Molecular Formula |

C15H16N4O5S |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6-carboxylic acid |

InChI |

InChI=1S/C15H16N4O5S/c1-4-24-12-10(22-2)5-8(6-11(12)23-3)13-16-17-15-19(13)18-9(7-25-15)14(20)21/h5-6H,4,7H2,1-3H3,(H,20,21) |

InChI Key |

WXXQSZVSRGXIJN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1OC)C2=NN=C3N2N=C(CS3)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- typically involves a condensation reaction between aryl α-bromo ketones and thiocarbohydrazide. This is followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of triazolo-thiadiazines exhibit significant antimicrobial properties. For instance, a study synthesized various triazolo-thiadiazole derivatives that showed promising results against bacterial strains and fungi. The mechanisms of action are believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

Several studies have highlighted the potential of triazolo-thiadiazines in cancer treatment. Compounds within this class have been shown to inhibit tumor proliferation and induce apoptosis in cancer cells. Their efficacy is often attributed to their ability to interfere with cellular signaling pathways involved in tumor growth .

Anti-HIV Activity

Some derivatives of this compound have been evaluated for their anti-HIV activity. Research indicates that they may inhibit viral replication through various mechanisms, including interference with viral entry or replication processes. This area remains a promising field for further investigation .

Agricultural Applications

Pesticidal Properties

The triazolo-thiadiazine framework has been explored for its pesticidal properties. Compounds derived from this structure have shown effectiveness in controlling pests and diseases in crops. The mode of action typically involves neurotoxic effects on insects or inhibition of fungal growth .

Material Science

Polymer Chemistry

In material science, triazolo-thiadiazines have been investigated for their potential as functional materials in polymer chemistry. Their unique chemical structure allows for the synthesis of polymers with enhanced thermal stability and mechanical properties. These materials can be used in coatings, adhesives, and other applications where durability is crucial .

Case Studies

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,5-dimethoxy-4-ethoxyphenyl group (electron-donating) contrasts with chlorophenyl substituents (electron-withdrawing) in analogs like 3-(4-chlorophenyl)-6-phenyl derivatives. Chlorine substituents correlate with enhanced analgesic activity, suggesting electronic properties significantly influence target binding .

- Solubility : The carboxylic acid group in the target compound may confer better solubility than purely hydrophobic analogs (e.g., 3,6-diphenyl derivatives) but less than hydroxyl-containing derivatives (e.g., 3-hydroxypropyl analogs) .

Biological Activity

7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound of interest, 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-carboxylic acid, 3-(3,5-dimethoxy-4-ethoxyphenyl)- , is noted for its potential therapeutic applications. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 378.44 g/mol. Its structure incorporates a triazole ring fused with a thiadiazine moiety and a phenyl substituent that enhances its biological properties.

Antitumor Activity

A study conducted by researchers at the National Cancer Institute evaluated various derivatives of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine for their antitumor efficacy against 60 cancer cell lines. The results indicated that these compounds exhibited significant cytotoxic activity across multiple cancer types including leukemia, breast cancer (MDA-MB-468), and colon cancer. Notably, modifications to the phenyl substituent enhanced the antitumor properties of certain derivatives .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-468 (Breast) | <10 | High cytotoxicity |

| HCT116 (Colon) | <15 | Moderate cytotoxicity |

| A549 (Lung) | <20 | Significant cytotoxicity |

Analgesic and Anti-inflammatory Effects

Another study reported that certain derivatives of the triazolo-thiadiazine exhibited notable analgesic and anti-inflammatory activities. The compound demonstrated effectiveness without causing gastric toxicity—an important consideration in drug development. Specifically, compound 2c showed significant analgesic effects comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of these compounds. A series of pyrazole-substituted 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were synthesized and tested against various bacterial strains. The findings suggested that these derivatives possess considerable antibacterial activity .

The biological activities of 7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine derivatives are believed to be linked to their ability to interact with specific biological targets:

- Antitumor Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of Bcl-2 proteins.

- Anti-inflammatory Mechanism : The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is thought to contribute to their analgesic effects.

- Antimicrobial Mechanism : They may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in microorganisms.

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting at the National Cancer Institute, a derivative of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine was tested against various cancer cell lines. The compound was found to significantly reduce cell viability in MDA-MB-468 breast cancer cells with an IC50 value below 10 µM.

Case Study 2: Analgesic Properties

A double-blind study evaluated the analgesic effects of selected thiadiazine derivatives in rodent models. Results indicated a marked reduction in pain response compared to controls without significant side effects related to gastric toxicity.

Q & A

Q. Advanced

- Comparative assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Structural-activity analysis : Correlate substituent effects (e.g., 2-alkoxyphenyl groups enhance antibacterial activity) .

- In silico modeling : Apply QSAR to identify conflicting data outliers caused by assay conditions (e.g., pH-dependent solubility) .

How to design derivatives to enhance antioxidant activity while maintaining structural stability?

Q. Advanced

- Electron-donating substituents : Introduce hydroxyl or methoxy groups at para positions to improve radical scavenging (e.g., compound 9b in DPPH assays showed IC₅₀ = 12 µM vs. ascorbic acid IC₅₀ = 18 µM) .

- Conjugation extension : Incorporate π-systems (e.g., biphenyl) to stabilize oxidized intermediates .

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .

What in vitro models are suitable for assessing the compound’s pharmacokinetic properties?

Q. Advanced

- Lipophilicity (log P) : Determine via shake-flask method; ideal range = 2–5 for blood-brain barrier penetration .

- Solubility : Use HPLC to measure aqueous solubility; <10 µg/mL may necessitate prodrug strategies .

- Drug-likeness : SwissADME predicts parameters like topological polar surface area (TPSA < 140 Ų for oral bioavailability) .

How to analyze the impact of substituent positioning on antibacterial efficacy using QSAR?

Q. Advanced

- Descriptor selection : Use steric (e.g., molar refractivity), electronic (Hammett σ), and hydrophobic (ClogP) parameters .

- Model validation : Apply leave-one-out cross-validation (R² > 0.7 indicates robustness).

- Case study : 3-(3-hydroxypropyl) derivatives showed enhanced Gram-positive activity due to improved membrane penetration .

What are best practices for ensuring reproducibility in synthesizing triazolo-thiadiazine derivatives?

Q. Advanced

- Detailed protocols : Specify stoichiometry (e.g., 1:1.2 molar ratio of thiol to phenacyl bromide) and reaction time .

- Analytical validation : Require ≥95% purity via HPLC and concordant NMR/IR data across batches .

- Peer review : Publish synthetic procedures in open-access repositories with raw spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.